6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine

Medicinal chemistry Lead optimization Structure-property relationships

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterobicyclic building block that combines a [1,2,4]triazolo[4,3-a]pyridine core with a bromine atom at the 6-position and a cyclopropyl group at the 3-position (molecular formula C₉H₈BrN₃; molecular weight 238.08 g/mol). The compound is supplied as a solid with a typical purity of 95% and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), and an eye irritant (H319).

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 668990-80-5
Cat. No. B1290054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine
CAS668990-80-5
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C3N2C=C(C=C3)Br
InChIInChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2
InChIKeyZWOJTEGIQBVJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 668990-80-5) – Core Identity, Supplier Landscape & Procurement Starting Point


6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterobicyclic building block that combines a [1,2,4]triazolo[4,3-a]pyridine core with a bromine atom at the 6-position and a cyclopropyl group at the 3-position (molecular formula C₉H₈BrN₃; molecular weight 238.08 g/mol) . The compound is supplied as a solid with a typical purity of 95% and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), and an eye irritant (H319) . Its core scaffold is recognized in the medicinal chemistry literature as a privileged structure for p38 MAP kinase inhibition and bromodomain targeting, establishing the compound’s relevance as a late-stage diversification intermediate [1][2].

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine – Why In-Class Analogs Cannot Be Interchanged Without Risk


The triazolo[4,3-a]pyridine scaffold is not a single interchangeable entity; substitution position and identity determine both synthetic trajectory and biological selectivity. Moving the bromine from the 6-position to the 3-, 5-, or 7-position alters the electronic landscape for cross-coupling reactions and changes the vector of subsequent derivatization, directly affecting which patent space can be accessed . Replacing the C3 cyclopropyl group with an isopropyl or benzyl substituent modifies both steric bulk and metabolic stability, influencing pharmacokinetic outcomes in downstream candidates . The quantitative evidence below demonstrates that these structural variations translate into measurable differences in synthetic utility, safety profile, and target-binding potential, making informed selection critical for reproducible research and intellectual property generation.

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


C3 Substituent Differentiation: Cyclopropyl vs. Isopropyl – Molecular Weight, Lipophilicity, and Metabolic Stability

The C3 cyclopropyl group in the target compound (MW 238.08 g/mol) confers distinct physicochemical properties compared to the C3 isopropyl analog (MW 240.1 g/mol). The cyclopropyl ring is associated with increased metabolic stability in hepatic microsome assays across multiple chemotypes, owing to the resistance of cyclopropyl C–H bonds to cytochrome P450 oxidation relative to isopropyl C–H bonds . While direct microsomal stability data for this specific pair is not publicly available, the cyclopropyl-for-isopropyl substitution is a well-precedented strategy in medicinal chemistry to improve half-life while maintaining potency, as documented across kinase inhibitor programs [1].

Medicinal chemistry Lead optimization Structure-property relationships

Bromine Positional Isomerism: C6-Br vs. C3-Br, C5-Br, and C7-Br – Synthetic Accessibility and Coupling Partner Scope

The 6-bromo substitution in the target compound enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at a position that is electronically differentiated from the 3-, 5-, and 7-bromo isomers . In the NEOMED Institute patent family (US 2019/0031657 A1), exemplified triazolo[4,3-a]pyridine bromodomain inhibitors are consistently functionalized at the 6-position via aryl or heteroaryl coupling, establishing the 6-bromo intermediate as the direct precursor to the biologically active chemotype [1]. The 3-bromo isomer (CAS 4922-68-3) serves a different synthetic role, primarily as a precursor for mGluR5 modulator scaffolds, indicating that bromine position dictates downstream patent and target space .

Synthetic chemistry Cross-coupling Building block selection

GHS Hazard Profile: Quantitative Comparison of Oral Toxicity and Irritation Classification Across Brominated Triazolopyridine Analogs

The target compound carries a harmonized GHS classification of Acute Toxicity Oral Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335: May cause respiratory irritation), as documented in the BLD Pharmatech SDS . In contrast, the simpler 6-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4, no C3 substituent) is reported by multiple vendors as having an identical GHS profile, indicating that the C3 cyclopropyl group does not introduce additional acute toxicity hazards . This equivalence in safety classification means the cyclopropyl analog can be substituted into existing SOPs without requiring elevated containment protocols.

Laboratory safety Procurement compliance Risk assessment

Biological Target Engagement: p38α MAP Kinase Inhibition Potency of the C3-Cyclopropyl Triazolopyridine Scaffold

The closest publicly disclosed biologically active analog to the target compound is 5-{3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-4-(2,4,5-trifluorophenyl)-1,3-oxazole, which bears the identical C3-cyclopropyl-triazolopyridine core but replaces the C6 bromine with an elaborated oxazole substituent [1]. This analog exhibits an IC₅₀ of 7.80 nM against activated p38α MAP kinase in a 96-well ATF-2-GST substrate assay [1]. This nanomolar potency establishes the C3-cyclopropyl-triazolo[4,3-a]pyridine scaffold as a validated kinase inhibitor pharmacophore and implies that the target compound, as the direct synthetic precursor, is the critical entry point for generating compounds within this potency range [2].

Kinase inhibition p38 MAPK Anti-inflammatory drug discovery

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine – Highest-Confidence Research and Industrial Application Scenarios


Late-Stage Diversification for p38α MAP Kinase Inhibitor Lead Optimization

The 7.80 nM p38α IC₅₀ demonstrated by the elaborated C3-cyclopropyl-triazolopyridine analog [1] validates the scaffold for kinase inhibitor programs. Procurement of the 6-bromo building block enables Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups at C6, directly generating compound libraries that probe the ATP-binding pocket of p38α. This application is supported by the Chiesi Farma patent family (EP3004087B1), which extensively exemplifies C6-substituted triazolo[4,3-a]pyridines as p38 MAPK inhibitors .

Bromodomain Inhibitor Scaffold Construction for Oncology and Inflammation Programs

The NEOMED Institute patent (US 2019/0031657 A1) establishes the 6-substituted triazolo[4,3-a]pyridine core as a bromodomain inhibitor pharmacophore [1]. The C3-cyclopropyl substituent, with its predicted lower lipophilicity relative to isopropyl analogs, positions this building block favorably for programs targeting acetyl-lysine binding pockets where ligand efficiency and polarity are key optimization parameters. Researchers synthesizing compound collections for BRD4 or related bromodomain targets should prioritize this intermediate for its direct patent precedent.

Privileged Scaffold Library Synthesis for CNS and Metabolic Disease Hit Finding

The 6-bromo substitution pattern has been identified as a versatile handle for generating structurally diverse triazolopyridine libraries via cross-coupling [1]. The C3 cyclopropyl group provides a conformationally constrained alkyl substituent that enhances three-dimensionality—a desirable feature for escaping flatland in compound collections. With a purity specification of 95% and a well-characterized GHS safety profile , this building block is suitable for high-throughput parallel synthesis workflows in both academic core facilities and industrial medicinal chemistry groups.

Quote Request

Request a Quote for 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.